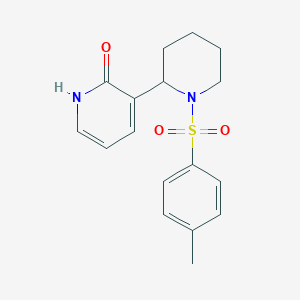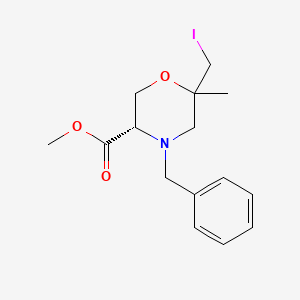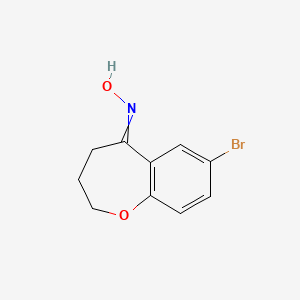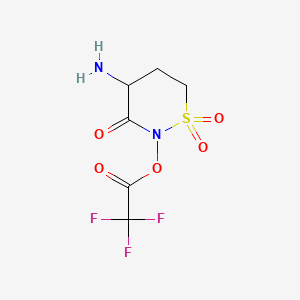
2-(4-Isopropylphenyl)-2-morpholinoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenyl)-2-morpholinoacetic acid is an organic compound that features a morpholine ring and an isopropyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-morpholinoacetic acid typically involves the reaction of 4-isopropylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic acid as a solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropylphenyl)-2-morpholinoacetic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Isopropylphenyl)-2-morpholinoacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Isopropylphenyl)propanoic acid
- 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid
Uniqueness
2-(4-Isopropylphenyl)-2-morpholinoacetic acid is unique due to the presence of both a morpholine ring and an isopropyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-2-(4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C15H21NO3/c1-11(2)12-3-5-13(6-4-12)14(15(17)18)16-7-9-19-10-8-16/h3-6,11,14H,7-10H2,1-2H3,(H,17,18) |
Clave InChI |
HHNCOUNXKSJNIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)


![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)


